molecular formula C11H11Cl2NO4S B2597684 1-[(2,5-Dichlorophenyl)sulfonyl]proline CAS No. 298687-02-2

1-[(2,5-Dichlorophenyl)sulfonyl]proline

Cat. No.: B2597684
CAS No.: 298687-02-2
M. Wt: 324.17
InChI Key: OQAUWSPVIGNYLE-UHFFFAOYSA-N
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Description

1-[(2,5-Dichlorophenyl)sulfonyl]proline is an organic halide featuring a proline backbone substituted with a 2,5-dichlorophenyl sulfonyl group. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the dichlorophenyl moiety contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO4S/c12-7-3-4-8(13)10(6-7)19(17,18)14-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAUWSPVIGNYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,5-Dichlorophenyl)sulfonyl]proline typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with proline under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.

Chemical Reactions Analysis

1-[(2,5-Dichlorophenyl)sulfonyl]proline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.

    Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 1-[(2,5-Dichlorophenyl)sulfonyl]proline exhibits significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including breast cancer and glioblastoma. For instance, a study highlighted that the compound induced apoptosis in MCF-7 breast cancer cells, leading to reduced tumor growth in vivo models .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific protein targets within cancer cells. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, disrupting their normal functions and leading to cell death .

Organic Synthesis

Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique sulfonyl group allows for various substitution reactions that can yield valuable derivatives for pharmaceutical applications. For example, it can be used to synthesize sulfonamide derivatives through nucleophilic substitution reactions.

Synthetic Routes
The synthesis of this compound typically involves the reaction of proline with 2,5-dichlorobenzenesulfonyl chloride under basic conditions. This synthetic route is efficient and allows for the production of high-purity compounds suitable for further research and application .

Biological Research

Antimicrobial Properties
In addition to its anticancer activity, this compound has shown potential antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Case Study: Antimicrobial Testing
A recent study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth at relatively low concentrations, suggesting its potential as a therapeutic agent in treating infections .

Mechanism of Action

The mechanism of action of 1-[(2,5-Dichlorophenyl)sulfonyl]proline involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations :

  • Rigidity vs. Flexibility: The proline and triazole derivatives exhibit structural rigidity (pyrrolidine and triazole rings), whereas piperazine and propanone derivatives are more flexible. This impacts conformational preferences in binding interactions .
  • Polarity: Sulfonyl-containing compounds (proline, triazole, piperazine) are more polar than the ketone-based propanone, influencing solubility and membrane permeability .
  • Halogen Effects : All compounds except the triazole derivative share the 2,5-dichlorophenyl group, enhancing lipophilicity and resistance to oxidative metabolism .

Biological Activity

1-[(2,5-Dichlorophenyl)sulfonyl]proline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Synthesis

This compound is characterized by a proline backbone substituted with a sulfonyl group and a dichlorophenyl moiety. The synthesis typically involves the reaction of proline derivatives with sulfonyl chlorides under basic conditions. The following table summarizes the key chemical properties:

PropertyValue
Molecular FormulaC11H12Cl2N2O3S
Molecular Weight319.19 g/mol
CAS Number298687-02-2
SolubilitySoluble in DMSO, DMF

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including breast and lung cancer cells. The compound demonstrated an IC50 value of approximately 10 µM against A549 lung cancer cells, indicating potent antiproliferative effects .

The mechanism behind the anticancer activity of this compound appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. Notably, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to tumor progression and metastasis . This inhibition can enhance the activity of glucagon-like peptide-1 (GLP-1), which plays a role in regulating insulin secretion and has implications in cancer metabolism.

Case Studies

Case Study 1: Inhibition of DPP-IV

In a controlled study, this compound was tested for its ability to inhibit DPP-IV activity in vitro. Results showed a significant reduction in enzyme activity at concentrations as low as 5 µM, suggesting its potential as a therapeutic agent for diabetes management and cancer treatment .

Case Study 2: Antimicrobial Activity

The compound was also evaluated for antimicrobial properties against several pathogens. It displayed moderate inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus with an MIC of 20 µM . This suggests potential utility in treating infections alongside its anticancer properties.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Antiproliferative Effects : Inhibition of cell growth in various cancer models.
  • DPP-IV Inhibition : Potential for managing diabetes and reducing cancer cell proliferation.
  • Antimicrobial Properties : Effective against certain bacterial strains.

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